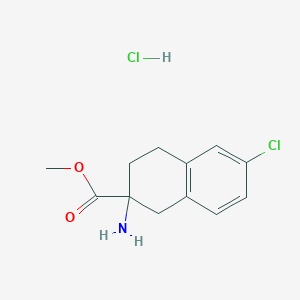

2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride

CAS No.: 1092449-06-3

Cat. No.: VC3429519

Molecular Formula: C12H15Cl2NO2

Molecular Weight: 276.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092449-06-3 |

|---|---|

| Molecular Formula | C12H15Cl2NO2 |

| Molecular Weight | 276.16 g/mol |

| IUPAC Name | methyl 2-amino-6-chloro-3,4-dihydro-1H-naphthalene-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C12H14ClNO2.ClH/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12;/h2-3,6H,4-5,7,14H2,1H3;1H |

| Standard InChI Key | IGXHSLFVCNCHSZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CCC2=C(C1)C=CC(=C2)Cl)N.Cl |

| Canonical SMILES | COC(=O)C1(CCC2=C(C1)C=CC(=C2)Cl)N.Cl |

Introduction

Chemical Identity and Structural Properties

2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride is a tetrahydronaphthalene derivative featuring several functional groups that contribute to its chemical versatility. The compound is the hydrochloride salt of 2-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester, providing enhanced stability and solubility properties compared to its free base form.

Chemical Identifiers and Properties

The compound is characterized by a specific set of chemical identifiers and physical properties that distinguish it from related compounds, as detailed in Table 1.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 1092449-06-3 |

| Molecular Formula | C₁₂H₁₅Cl₂NO₂ |

| Molecular Weight | 276.16 g/mol |

| IUPAC Name | methyl 2-amino-6-chloro-1,2,3,4-tetrahydro-2-naphthalenecarboxylate hydrochloride |

| Standard InChI | InChI=1S/C12H14ClNO2.ClH/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12;/h2-3,6H,4-5,7,14H2,1H3;1H |

| Standard InChIKey | IGXHSLFVCNCHSZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(N)CCC2=C(C1)C=CC(Cl)=C2.Cl |

The structural composition includes a tetrahydronaphthalene backbone (partially saturated naphthalene ring system), with specific functional groups: an amino group, a chloro substituent, a carboxylic acid methyl ester group, and the hydrochloride salt formation .

Structural Features and Chemical Characteristics

Core Structure

The compound features a tetrahydronaphthalene core structure with strategic functional group placement:

-

A partially saturated naphthalene ring system (tetrahydronaphthalene)

-

An amino group (-NH₂) at the 2-position

-

A chloro substituent (-Cl) at the 6-position

-

A methyl ester group (-COOCH₃) at the 2-position

This specific arrangement of functional groups contributes to the compound's chemical behavior and potential applications in synthetic chemistry and pharmaceutical research.

Synthesis and Preparation Methods

The synthesis of 2-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride typically involves a multi-step process. Based on synthetic protocols for related compounds, the general synthesis pathway likely includes:

-

Preparation of the tetrahydronaphthalene backbone

-

Introduction of the chloro substituent at the 6-position

-

Installation of the amino and carboxylate functionalities at the 2-position

-

Esterification to form the methyl ester

The synthesis requires careful control of reaction conditions to achieve high yields and purity levels. Similar synthetic approaches have been documented for related tetrahydronaphthalene derivatives, as seen in the preparation of compounds like 2-amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid .

Alternative Synthetic Routes

Research indicates that alternative synthetic routes may involve:

-

Modification of pre-existing tetrahydronaphthalene structures

-

Strategic functionalization using protecting group strategies

-

Stereoselective approaches when specific stereochemistry is required

For example, a related synthetic approach used for analogous compounds involves coupling reactions with chiral auxiliaries to control stereochemistry, as demonstrated in the synthesis of compounds like 7-methoxy-isothiochroman-3-carboxylic acid derivatives .

Applications and Research Significance

Pharmaceutical Research Applications

2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride serves as a valuable intermediate in pharmaceutical chemistry, particularly in the synthesis of more complex bioactive molecules . The compound's structural features make it potentially useful in several pharmaceutical research areas:

-

As a building block for drug candidates targeting specific biological pathways

-

In the synthesis of compounds with potential therapeutic applications

-

As a precursor in the development of novel pharmaceutical agents

Organic Synthesis Applications

In organic synthesis, this compound functions as a versatile intermediate, offering several reactive sites for further modification:

-

The amine group provides a handle for amide formation, sulfonamide synthesis, and other nitrogen-based transformations

-

The methyl ester functionality allows for transesterification or hydrolysis to the corresponding acid

-

The tetrahydronaphthalene core can undergo further functionalization at various positions

These characteristics make the compound valuable in the development of complex molecular structures and diverse chemical libraries.

Analytical Methods and Characterization

Characterization of 2-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride typically employs standard analytical techniques in organic chemistry:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

High-Performance Liquid Chromatography (HPLC) for purity determination

-

Mass Spectrometry for molecular weight confirmation

-

Infrared (IR) spectroscopy for functional group identification

These analytical methods provide comprehensive characterization of the compound's structure, purity, and identity, which is essential for research applications requiring high-quality standards.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume